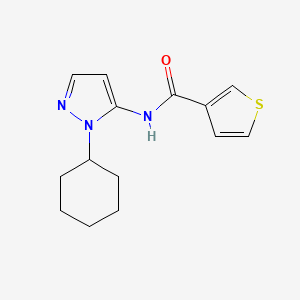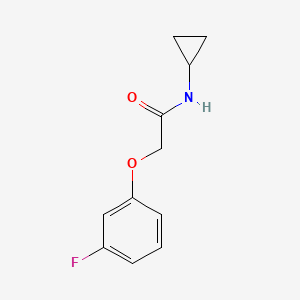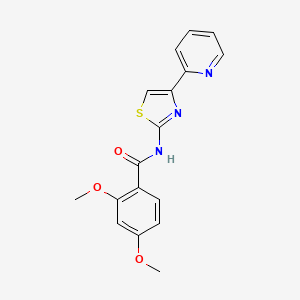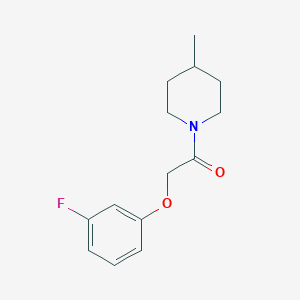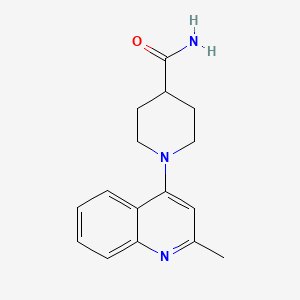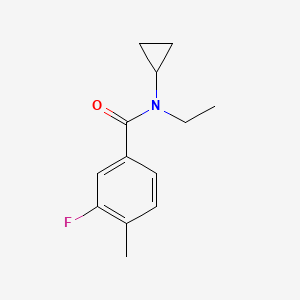
N-(4-phenylcyclohexyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-phenylcyclohexyl)cyclopropanecarboxamide, commonly known as PCPCA, is a synthetic compound that belongs to the family of arylcyclohexylamines. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation. PCPCA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
作用机制
PCPCA acts as a non-competitive antagonist of the N-(4-phenylcyclohexyl)cyclopropanecarboxamide receptor, which is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and memory formation. By blocking the N-(4-phenylcyclohexyl)cyclopropanecarboxamide receptor, PCPCA reduces the influx of calcium ions into the neurons, which leads to a decrease in the excitability of the neurons. This mechanism of action is similar to that of other N-(4-phenylcyclohexyl)cyclopropanecarboxamide receptor antagonists, such as ketamine and phencyclidine.
Biochemical and Physiological Effects:
PCPCA has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in the development of neurodegenerative diseases. PCPCA has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.
实验室实验的优点和局限性
PCPCA has several advantages for laboratory experiments. It is a potent and selective antagonist of the N-(4-phenylcyclohexyl)cyclopropanecarboxamide receptor, which allows for precise modulation of neuronal activity. It has also been shown to have a low toxicity profile in animal models. However, PCPCA has several limitations, including its poor solubility in water and its short half-life in vivo.
未来方向
There are several future directions for research on PCPCA. One area of research is the development of more potent and selective N-(4-phenylcyclohexyl)cyclopropanecarboxamide receptor antagonists based on the structure of PCPCA. Another area of research is the investigation of the potential therapeutic applications of PCPCA in other neurological disorders, such as epilepsy and traumatic brain injury. Additionally, the development of novel drug delivery systems for PCPCA could enhance its efficacy and reduce its toxicity.
合成方法
The synthesis of PCPCA involves the reaction between 4-phenylcyclohexanone and cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride or zinc chloride. The resulting product is then purified using column chromatography to obtain pure PCPCA. This synthesis method has been optimized to produce high yields of PCPCA with high purity.
科学研究应用
PCPCA has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models of these diseases. PCPCA has also been studied for its potential analgesic effects in chronic pain conditions.
属性
IUPAC Name |
N-(4-phenylcyclohexyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-16(14-6-7-14)17-15-10-8-13(9-11-15)12-4-2-1-3-5-12/h1-5,13-15H,6-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJXDOSKBSIWAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenylcyclohexyl)cyclopropanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7510495.png)

![4-[4-[[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B7510505.png)
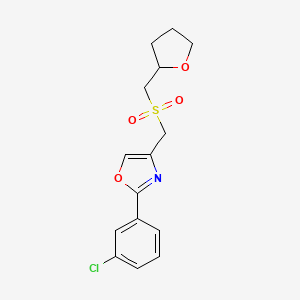
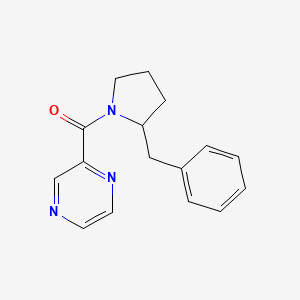
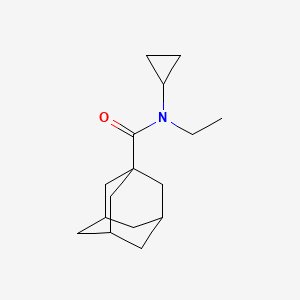
![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510524.png)
